molecular formula C11H11NO3 B13728646 (NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine

(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine

Cat. No.: B13728646
M. Wt: 205.21 g/mol
InChI Key: LQQXSNYNYDDMPS-WQLSENKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the propynyloxy group can participate in click chemistry reactions, facilitating the formation of bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehydeoxime is unique due to the presence of both the methoxy and propynyloxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its oxime functionality further enhances its versatility in various research applications .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8-

InChI Key

LQQXSNYNYDDMPS-WQLSENKSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\O)OCC#C

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC#C

Origin of Product

United States

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